molecular formula C26H30N2O3S B3644710 N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3644710
M. Wt: 450.6 g/mol
InChI Key: BCPNMACOVFERBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a sulfonyl group (-SO2-), and several aromatic rings (phenyl groups). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of pharmaceuticals or other organic materials .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves several interconnected aromatic rings (the phenyl groups) with various substituents. The exact structure would depend on the positions of these substituents on the aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the polar amide group could impact its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be interesting to explore its use in the synthesis of new materials or pharmaceuticals .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-5-23-11-7-9-21(4)26(23)27-25(29)18-28(17-22-10-6-8-20(3)16-22)32(30,31)24-14-12-19(2)13-15-24/h6-16H,5,17-18H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPNMACOVFERBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.